

Reproducibility of 5-(3-Chlorophenyl)oxazol-2-amine biological effects

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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)oxazol-2-amine

CAS No.: 933722-39-5

Cat. No.: B7813604

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Reproducibility Guide: 5-(3-Chlorophenyl)oxazol-2-amine

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers Focus: Biological Profiling, Stability Validation, and Experimental Reproducibility

Introduction: The Probe and the Paradox

5-(3-Chlorophenyl)oxazol-2-amine is a privileged heterocyclic scaffold often utilized as a chemical probe in biofilm inhibition studies and as a precursor for kinase inhibitors (e.g., VEGFR, PLK4). While structurally simple, its reproducibility in biological assays is frequently compromised by two factors: chemical instability (hydrolytic ring-opening) and regioisomeric impurity (contamination with isoxazoles during synthesis).

This guide provides a rigorous framework for validating the biological effects of this compound, specifically focusing on its activity as a biofilm dispersion agent and a kinase inhibitor scaffold. We compare its performance against standard alternatives to establish a reliable baseline for your experiments.

Chemical & Physical Profile

Before initiating biological assays, the compound's integrity must be verified. 2-Aminooxazoles are prone to acid-catalyzed hydrolysis, which destroys the pharmacophore.

Property	Specification	Reproducibility Criticality
IUPAC Name	5-(3-chlorophenyl)-1,3-oxazol-2-amine	Crucial: Distinguish from 1,3,4-oxadiazol-2-amine isomers.
CAS No.	Not commonly assigned a unique commercial CAS; often custom synthesized.	Verify structure via NMR/MS. [1]
MW	194.62 g/mol	Monoisotopic mass verification required.
Solubility	DMSO (>20 mM), Ethanol (>10 mM)	High Risk: Precipitates in aqueous media >100 µM.
Stability	Labile in acidic pH (< pH 5.0)	Do not store in acidic buffers. Store solid at -20°C.
pKa	~4.5 (Oxazole nitrogen)	Protonation affects binding affinity.

Comparative Biological Profiling[2]

To objectively assess the performance of **5-(3-Chlorophenyl)oxazol-2-amine**, we compare it against established standards in two primary domains: Biofilm Dispersion (*S. aureus*) and Kinase Scaffold Utility.

Table 1: Performance Comparison (Biofilm Dispersion)

Context: Dispersion of established *Staphylococcus aureus* biofilms.

Feature	5-(3-Chlorophenyl)oxazol-2-amine	2-Aminoimidazole (2-AI) (Standard)	Vancomycin (Antibiotic Control)
Mechanism	Non-biocidal dispersion (Quorum sensing modulation)	Non-biocidal dispersion (TCS inhibition)	Biocidal (Cell wall synthesis inhibition)
IC ₅₀ / EC ₅₀	10 - 50 μM (Strain dependent)	5 - 20 μM	~1 - 2 μM (MIC, not dispersion)
Toxicity	Low (Mammalian cells)	Low to Moderate	Low (at therapeutic doses)
Synergy	High (Resensitizes MRSA to antibiotics)	High	N/A
Stability	Moderate (Hydrolysis risk)	High (Very stable ring)	High

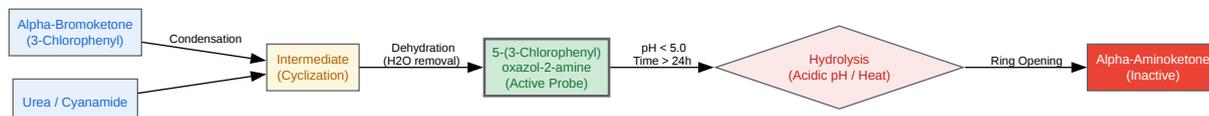
Expert Insight: While 2-Aminoimidazole (2-AI) derivatives are often more potent, the 2-aminoxazole scaffold offers a distinct chemical space that avoids some patent encumbrances of 2-AIs. However, the oxazole's lower hydrolytic stability requires stricter pH control during assays.

Mechanistic Validation & Pathways

To ensure your data is an artifact of specific binding rather than degradation, you must understand the compound's lifecycle in your assay.

Diagram 1: Synthesis & Stability Pathway

This diagram illustrates the synthesis of the probe and its critical degradation pathway (hydrolysis) that leads to false negatives.



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Caption: Figure 1: Synthesis via cyclodehydration and the critical acid-catalyzed hydrolysis pathway that inactivates the probe.

Validated Experimental Protocols

Reproducibility fails when "standard" protocols are applied without accounting for the specific properties of the oxazole scaffold.

Protocol A: Synthesis & Purification (Critical for Purity)

Standard urea condensation often yields regioisomers. This protocol maximizes the 2-aminoxazole yield.

- Reactants: Mix 2-bromo-1-(3-chlorophenyl)ethan-1-one (1.0 eq) with Urea (5.0 eq) in absolute ethanol.
- Reflux: Heat to reflux (80°C) for 12–18 hours. Note: Monitor by TLC. Disappearance of bromoketone is critical.
- Workup (Crucial Step):
 - Cool to room temperature.[2]
 - Pour into ice-cold water containing dilute NH₄OH (pH ~9). Why? Basic pH prevents acid-catalyzed hydrolysis of the newly formed oxazole ring.
 - Extract with Ethyl Acetate (3x).
- Purification:

- Flash Chromatography: Silica gel.
- Eluent: Hexane:Ethyl Acetate (3:1 to 1:1 gradient).
- Validation: Verify ¹H-NMR.[1][3][4] The oxazole C4-H proton should appear as a singlet around δ 7.1–7.4 ppm. If you see a peak at δ 6.0–6.5, you likely have the isoxazole impurity or uncyclized intermediate.

Protocol B: Biofilm Dispersion Assay (Self-Validating)

Designed to differentiate between bacterial killing (antibiotic effect) and biofilm dispersion (probe effect).

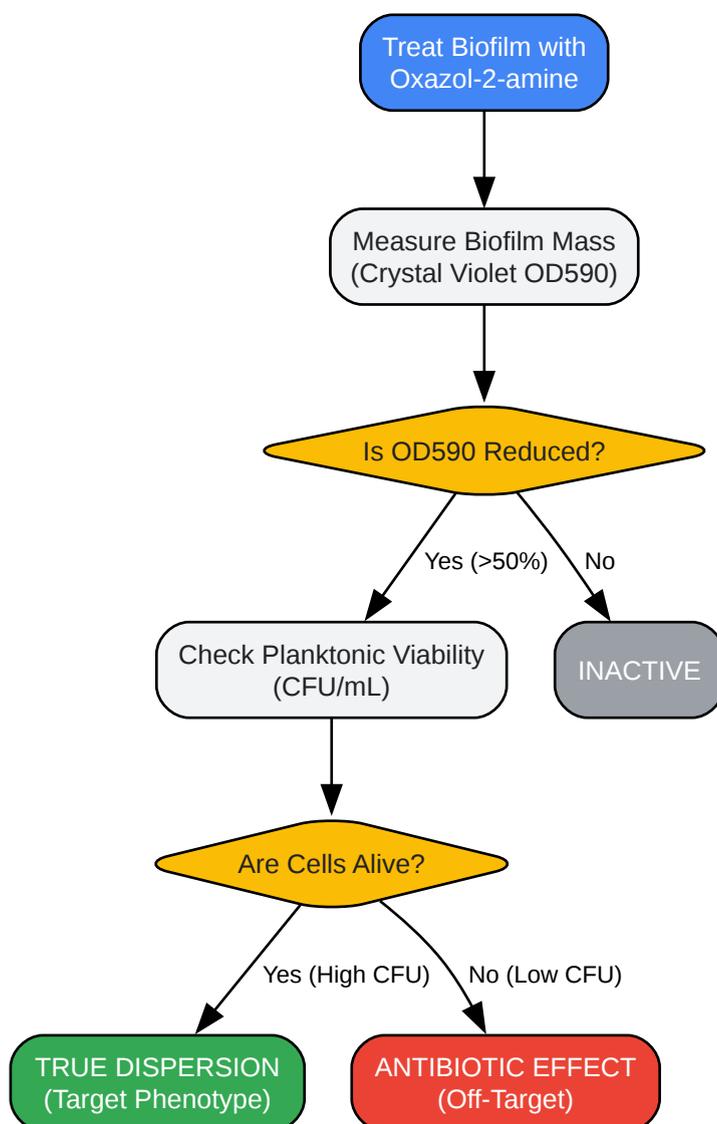
- Culture Prep: Grow *S. aureus* (e.g., UAMS-1) in TSB media supplemented with 0.5% glucose (promotes biofilm) in 96-well plates for 24 hours at 37°C.
- Treatment:
 - Gently aspirate media (do not disturb biofilm).
 - Add fresh media containing **5-(3-Chlorophenyl)oxazol-2-amine** (Concentration range: 1 μ M – 200 μ M).
 - Control 1 (Negative): DMSO vehicle (max 1%).
 - Control 2 (Positive): Dispersin B or known 2-Aminoimidazole (if available).
- Incubation: Incubate for 24 hours at 37°C.
- Quantification (Crystal Violet):
 - Wash wells 2x with PBS.
 - Stain with 0.1% Crystal Violet for 15 min.
 - Solubilize with 30% Acetic Acid.
 - Measure OD₅₉₀.

- Viability Check (The "Self-Validation" Step):
 - Plate supernatant from treated wells onto agar.
 - Result Interpretation: If OD₅₉₀ decreases but CFU counts remain high, the compound is a Disperser. If both decrease, it is an Antibiotic.

Biological Workflow Visualization

Diagram 2: Biofilm Dispersion Assay Logic

A decision tree to interpret your experimental results correctly.



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Caption: Figure 2: Logic flow for distinguishing true biofilm dispersion from bactericidal activity.

Troubleshooting & FAQs

Q: My compound turned yellow/brown in solution. Is it still good? A: Likely not. 2-aminooxazoles are electron-rich and can undergo oxidative polymerization or hydrolysis to alpha-aminoketones (which are often colored). Action: Re-purify or synthesize fresh. Store stock solutions in DMSO at -20°C, protected from light and moisture.

Q: I see variable IC₅₀ values between runs. A: Check your pH. If your assay media becomes acidic (due to bacterial metabolism), the oxazole ring may open. Buffer your media with HEPES (pH 7.4) to maintain stability during the 24h incubation.

Q: Can I use this for kinase assays? A: Yes, but be aware it is a "fragment-like" binder. It likely binds the ATP pocket. You will need high concentrations (µM range) unless it is part of a larger molecule (e.g., linked to a hinge binder).

References

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